molecular formula C23H29ClN4O7 B565799 9-Amino minocycline hydrochloride CAS No. 149934-21-4

9-Amino minocycline hydrochloride

Cat. No. B565799
CAS RN: 149934-21-4
M. Wt: 508.956
InChI Key: MQRUQMWLTBRONP-KBTHSJHISA-N
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Description

9-Amino minocycline hydrochloride is a synthetic tetracycline derivative commonly used as an antibiotic in the treatment of bacterial infections . It is a potent inhibitor of protein synthesis in bacteria, targeting the bacterial ribosome . This antibiotic is effective against a wide range of gram-positive and gram-negative bacteria, including streptococci, staphylococci, and Neisseria gonorrhoeae . It is a yellow crystalline powder, soluble in water, with a pKa of 7.7 .


Synthesis Analysis

The synthesis of this compound involves a proline-catalyzed three-component Mannich reaction . The reaction uses N-tert-butyl glycinate active triazine ester as an initial material, which reacts with this compound to obtain the final product .


Molecular Structure Analysis

The molecular formula of this compound is C23H29ClN4O7 . The structure includes 4 defined stereocentres .


Chemical Reactions Analysis

This compound can undergo a proline-catalyzed three-component Mannich reaction . This reaction involves the use of various aldehydes and ketones .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 508.96 g/mol . It is a yellow crystalline powder, soluble in water, with a pKa of 7.7 . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 830.7±65.0 °C at 760 mmHg, and a flash point of 456.2±34.3 °C .

Scientific Research Applications

  • Neuroinflammation Therapy : 9-Amino minocycline hydrochloride has shown promise in treating neurological diseases due to its ability to penetrate the blood-brain barrier and its potency as an anti-inflammatory and antioxidant agent. A study by Sharma et al. (2017) details the development of a dendrimer-minocycline conjugate targeting activated microglia for neuroinflammation, demonstrating significant therapeutic potential in cerebral palsy models (Sharma et al., 2017).

  • Synthesis of Tigecycline : Tigecycline, synthesized from 9-Amino minocycline, is effective in treating bacterial infections. Men (2014) describes an optimized process for synthesizing tigecycline, highlighting its efficacy and suitability for industrial production (Men, 2014).

  • Drug Delivery Systems : Zhang, Zhong, and Ji (2016) discuss the sustained release of Minocycline Hydrochloride from biomaterials, emphasizing its broad potential in treating various diseases due to its anti-inflammatory, anti-apoptotic, and neuroprotective properties (Zhang, Zhong, & Ji, 2016).

  • Spinal Cord Injury Treatment : The potential of this compound in treating spinal cord injury through multiple mechanisms like anti-inflammation, anti-oxidation, and anti-apoptosis is discussed by Shultz and Zhong (2017), showing its versatility in addressing various secondary injury mechanisms (Shultz & Zhong, 2017).

  • Dental Applications : Research by Ayangco and Sheridan (2003) indicates that long-term minocycline therapy can lead to pigmentation of bone and soft tissue, which can be important in dental and periodontal considerations (Ayangco & Sheridan, 2003).

Mechanism of Action

Target of Action

9-Amino minocycline hydrochloride, a derivative of minocycline, primarily targets bacterial ribosomes . It attaches to the smaller subunit of prokaryotic ribosome (30S) and inhibits the translation process . This compound is active against both gram-negative and gram-positive bacteria .

Mode of Action

The compound inhibits bacterial protein synthesis by binding with the 30S and possibly the 50S ribosomal subunits of susceptible bacteria . This interaction disrupts the translation process, preventing the bacteria from producing essential proteins, which ultimately inhibits their growth .

Biochemical Pathways

This compound affects various biochemical pathways. It exerts its anti-apoptotic action by inhibiting the intrinsic and extrinsic pathways of apoptosis . It also has anti-inflammatory effects by modulating microglia, cytokines, lipid mediators, metalloproteases, etc . Furthermore, it acts as an anti-aggregatory drug and exerts its action on protein misfolding, which is a major cause of neurodegenerative disorders .

Pharmacokinetics

The pharmacokinetics of this compound is similar to that of minocycline. Minocycline is virtually completely absorbed, and its side effects to the lower bowel, particularly diarrhea, have been infrequent . It is eliminated unchanged by both the renal and biliary routes .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth, making it effective against a wide variety of infections . In addition, due to its anti-apoptotic and anti-inflammatory effects, it has potential therapeutic applications in neurodegenerative disorders .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its high lipophilicity allows it to cross the blood-brain barrier and enter the central nervous system (CNS), making it potentially useful in treating neurodegenerative disorders . .

Safety and Hazards

9-Amino minocycline hydrochloride is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid inhalation of dusts, contact with skin and eyes, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

(4S,4aS,5aR,12aR)-9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O7.ClH/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29;/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33);1H/t8-,10-,16-,23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRUQMWLTBRONP-KBTHSJHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716415
Record name 2-​Naphthacenecarboxami​de, 9-​amino-​4,​7-​bis(dimethylamino)​-​1,​4,​4a,​5,​5a,​6,​11,​12a-​octahydro-​3,​10,​12,​12a-​tetrahydroxy-​1,​11-​dioxo-​, hydrochloride (1:1)​, (4S,​4aS,​5aR,​12aS)​-
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Molecular Weight

508.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149934-21-4
Record name (4S,4aS,5aR,12aS)-9-Amino-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149934214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-​Naphthacenecarboxami​de, 9-​amino-​4,​7-​bis(dimethylamino)​-​1,​4,​4a,​5,​5a,​6,​11,​12a-​octahydro-​3,​10,​12,​12a-​tetrahydroxy-​1,​11-​dioxo-​, hydrochloride (1:1)​, (4S,​4aS,​5aR,​12aS)​-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S,4aS,5aR,12aS)-9-amino-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride (1:1)
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Record name (4S,4AS,5AR,12AS)-9-AMINO-4,7-BIS(DIMETHYLAMINO)-3,10,12,12A-TETRAHYDROXY-1,11-DIOXO-1,4,4A,5,5A,6,11,12A-OCTAHYDROTETRACENE-2-CARBOXAMIDE HYDROCHLORIDE
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